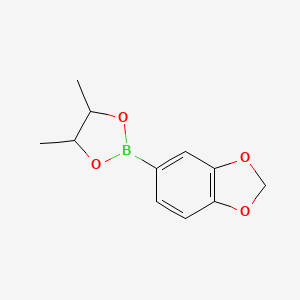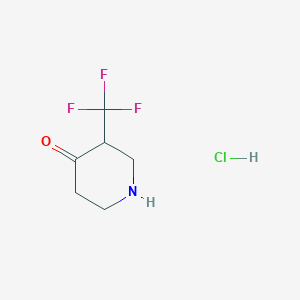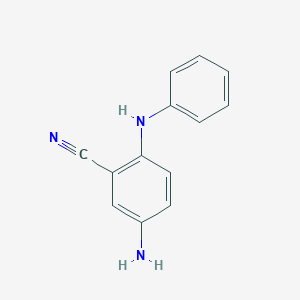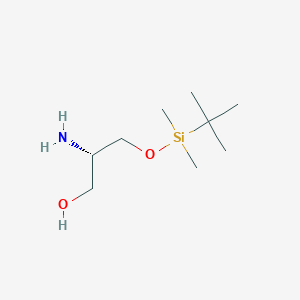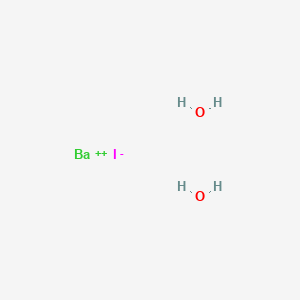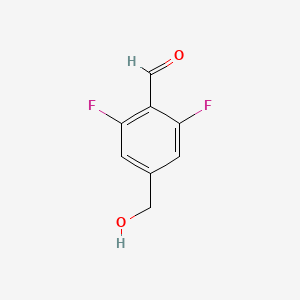
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position
Métodos De Preparación
The synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 4 position. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial production methods may involve more advanced techniques, such as catalytic processes and continuous flow reactors, to optimize the efficiency and scalability of the synthesis. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 2,6-difluoro-4-carboxybenzaldehyde, while reduction of the aldehyde group produces 2,6-difluoro-4-(hydroxymethyl)benzyl alcohol .
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical reactions. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Comparación Con Compuestos Similares
2,6-Difluoro-4-(hydroxymethyl)benzaldehyde can be compared with other similar compounds, such as:
2,6-Difluoro-4-hydroxybenzaldehyde: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2,6-Difluoro-4-methoxybenzaldehyde: The methoxy group provides different reactivity and solubility properties compared to the hydroxymethyl group.
2,6-Difluoro-4-carboxybenzaldehyde: This compound has a carboxyl group instead of a hydroxymethyl group, affecting its acidity and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the hydroxymethyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6F2O2 |
|---|---|
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
2,6-difluoro-4-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F2O2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4,11H,3H2 |
Clave InChI |
KYUNRLFCAOWCNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C=O)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


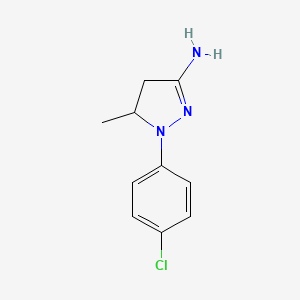
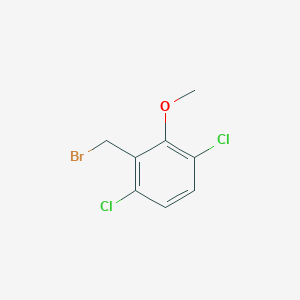

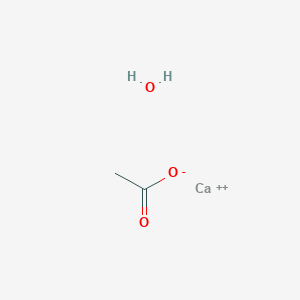
![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
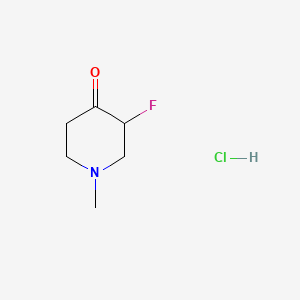

![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)
